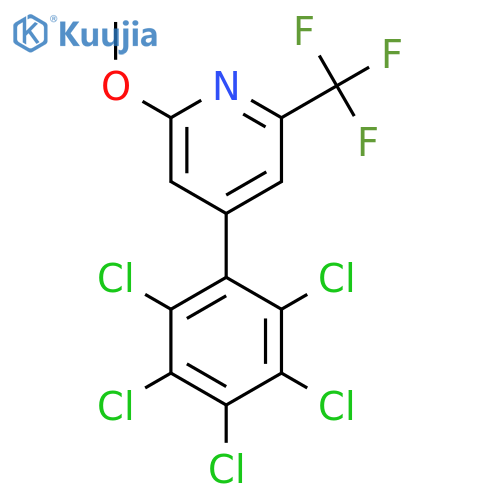

Cas no 1361516-11-1 (2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine)

2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine

-

- インチ: 1S/C13H5Cl5F3NO/c1-23-6-3-4(2-5(22-6)13(19,20)21)7-8(14)10(16)12(18)11(17)9(7)15/h2-3H,1H3

- InChIKey: JPNYYENGKPEOKE-UHFFFAOYSA-N

- SMILES: ClC1C(=C(C(=C(C=1C1C=C(N=C(C(F)(F)F)C=1)OC)Cl)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 23

- 回転可能化学結合数: 2

- 複雑さ: 400

- XLogP3: 6.8

- トポロジー分子極性表面積: 22.1

2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013028677-1g |

2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine |

1361516-11-1 | 97% | 1g |

1,504.90 USD | 2021-06-22 | |

| Alichem | A013028677-250mg |

2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine |

1361516-11-1 | 97% | 250mg |

470.40 USD | 2021-06-22 | |

| Alichem | A013028677-500mg |

2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine |

1361516-11-1 | 97% | 500mg |

790.55 USD | 2021-06-22 |

2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine 関連文献

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridineに関する追加情報

Introduction to 2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine (CAS No. 1361516-11-1)

2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine, identified by its CAS number 1361516-11-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that serves as a fundamental scaffold in the synthesis of numerous bioactive molecules. The presence of functional groups such as a methoxy group, a perchlorophenyl moiety, and a trifluoromethyl substituent endows this compound with unique chemical properties and potential applications in drug discovery and development.

The perchlorophenyl group, in particular, introduces a high degree of lipophilicity and electronic modulation, which can be exploited to enhance the binding affinity of the compound to biological targets. Meanwhile, the trifluoromethyl group is renowned for its ability to improve metabolic stability and binding interactions, making it a common feature in modern drug candidates. These structural elements collectively contribute to the compound's versatility, positioning it as a promising intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The 2-methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine scaffold has emerged as a valuable building block in this endeavor. For instance, studies have demonstrated its utility in designing molecules that interact with enzymes and receptors involved in cancer progression. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group create a delicate balance that can fine-tune the compound's pharmacokinetic profile.

One notable application of this compound is in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine core provides a rigid framework that mimics natural substrates, allowing for precise targeting of ATP-binding pockets on kinases. Researchers have leveraged modifications on this scaffold to enhance selectivity and reduce off-target effects. The perchlorophenyl substituent plays a pivotal role in optimizing solubility and membrane permeability, ensuring efficient delivery to target tissues.

Advances in computational chemistry have further accelerated the exploration of derivatives based on 2-methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine. Molecular docking simulations and quantum mechanical calculations have been employed to predict binding affinities and optimize lead structures. These computational tools have enabled medicinal chemists to design analogs with improved potency and reduced toxicity without extensive experimental screening.

The pharmaceutical industry has also shown interest in this compound for its potential as an intermediate in synthesizing antiviral agents. The structural features of 2-methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine allow for modifications that can disrupt viral replication mechanisms. Recent studies have highlighted its role in developing inhibitors targeting enzymes essential for viral polymerization, offering hope for novel treatments against emerging pathogens.

Furthermore, the agrochemical sector has explored derivatives of this compound for their herbicidal and pesticidal properties. The combination of lipophilic and hydrophilic groups enhances its bioavailability and environmental stability. Field trials have demonstrated promising results in controlling resistant weed species while maintaining low toxicity to non-target organisms.

The synthesis of 2-methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques not only improve efficiency but also allow for greater flexibility in modifying the scaffold for different applications.

In conclusion, 2-methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine (CAS No. 1361516-11-1) represents a significant advancement in synthetic chemistry with broad implications for drug discovery and industrial applications. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop next-generation therapeutics. As research continues to uncover new possibilities, this compound is poised to play an increasingly pivotal role in addressing global health challenges.

1361516-11-1 (2-Methoxy-4-(perchlorophenyl)-6-(trifluoromethyl)pyridine) Related Products

- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)

- 1351632-56-8(2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)

- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)

- 920368-47-4(1-3-(propan-2-yloxy)propyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)

- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)

- 946374-87-4(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethylnaphthalene-1-carboxamide)

- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)

- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)

- 860649-12-3(Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate)

- 1311634-87-3(N-(cyanomethyl)-1-3-(trifluoromethyl)phenylcyclopropane-1-carboxamide)